N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2-methoxybenzenesulfonamide core linked to a tetrahydrothiophene-1,1-dioxide moiety via a methylene bridge. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-11-4-2-3-5-12(11)20(16,17)13-8-10-6-7-19(14,15)9-10/h2-5,10,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYUZVDQAPLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its dioxidation. The methoxybenzenesulfonamide moiety is then introduced through a series of reactions involving sulfonamide formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent.
Industry: In industry, this compound could be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Key Structural Analogues
Compound A : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide
- Substituents : 3-nitrobenzenesulfonamide core, isobutyl group, and tetrahydrothiophene-1,1-dioxide.
- The isobutyl group introduces greater hydrophobicity, which may affect membrane permeability.
Compound B : 5-(6-Chloro-8-(((2-ethylpyridin-4-yl)methyl)amino)-2-methylimidazo[1,2-b]pyridazin-3-yl)-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide
- Substituents : 2-methoxybenzenesulfonamide core with a chloropyridazinyl-imidazo heterocycle and a hydroxybutyl chain.
- The hydroxybutyl chain increases hydrophilicity, contrasting with the tetrahydrothiophene group in the target compound.
Compound C : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide
- Substituents : 3-methoxybenzamide core with a fluorophenyl-furan moiety.
- Key Differences: Replacement of sulfonamide with a benzamide group reduces acidity and hydrogen-bond donor capacity. The fluorophenyl group enhances lipophilicity and metabolic stability compared to the unsubstituted tetrahydrothiophene in the target compound.
Physicochemical and Pharmacokinetic Comparisons
Substituent Impact on Activity
- Methoxy Group (-OCH₃) : Electron-donating and sterically small, it may facilitate π-stacking in hydrophobic enzyme pockets while minimally disrupting solubility .
- Tetrahydrothiophene-1,1-dioxide : Polarizable and rigid, this group likely enhances solubility in aqueous environments and stabilizes interactions with charged residues in target proteins .
- Nitro vs.
Research Findings and Implications
- Structural Insights : The target compound’s tetrahydrothiophene-1,1-dioxide moiety is a recurring feature in sulfonamide-based inhibitors, suggesting a role in mimicking transition states or cofactors in enzymatic reactions .
- Synthetic Accessibility : Analogues like Compound B highlight the feasibility of modular synthesis, where the sulfonamide core is functionalized with diverse heterocycles or side chains to optimize activity .
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₅H₁₉N₃O₅S
- Molecular Weight : 341.39 g/mol
- CAS Number : Not specifically listed, but related compounds have been cataloged.
The structure features a sulfonamide group linked to a methoxybenzene moiety and a tetrahydrothiophene ring, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : The initial step often includes the preparation of the tetrahydrothiophene derivative.
- Sulfonamide Formation : The thiophene is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
- Methylation : The methoxy group is introduced through methylation of the benzene ring.
This multi-step synthesis allows for modifications that can enhance biological activity or selectivity.
Antiproliferative Effects
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives of benzenesulfonamide showed potent inhibition of cell growth in human leukemia cells, attributed to their ability to interfere with cell cycle progression and induce apoptosis .
Inhibition of Lipoxygenases
Research indicates that related compounds can act as inhibitors of lipoxygenases (LOXs), enzymes involved in inflammatory processes. Specifically, certain benzenesulfonamide derivatives have shown nanomolar potency against platelet-type 12-lipoxygenase (12-LOX), which is implicated in skin diseases and cancer . This inhibition is crucial for developing anti-inflammatory agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Activity Impact |
|---|---|
| Tetrahydrothiophene Ring | Enhances binding affinity to enzymes |
| Methoxy Group on Benzene | Increases lipophilicity and solubility |
| Sulfonamide Linkage | Critical for biological activity |
These features suggest that modifications to the core structure can lead to variations in potency and selectivity against specific biological targets.
Case Study 1: Anticancer Activity
A study involving a series of benzenesulfonamide derivatives demonstrated that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of sulfonamides like this compound found that these compounds effectively reduced pro-inflammatory cytokine production in vitro, indicating their potential use as therapeutic agents in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
